The synthesis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea typically involves the reaction of ethyl isocyanate with 4-hydroxycyclohexylamine. The general reaction can be represented as follows:
The reaction is generally conducted under controlled conditions to optimize yield and purity. Key parameters include:
The molecular structure of 3-Ethyl-1-(4-hydroxycyclohexyl)urea consists of:
The compound's three-dimensional conformation allows for potential intramolecular hydrogen bonding due to the hydroxy group, influencing its reactivity and interaction with biological targets.
3-Ethyl-1-(4-hydroxycyclohexyl)urea can undergo several chemical reactions:
For oxidation, potassium permanganate or chromium trioxide are commonly used; for reduction, lithium aluminum hydride or sodium borohydride are typical reducing agents. Substitution reactions often involve alkylating agents or aryl halides under basic conditions.
The mechanism of action for 3-Ethyl-1-(4-hydroxycyclohexyl)urea involves its interaction with specific biological targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, while the urea moiety may interact with various receptors. These interactions can modulate biochemical pathways, potentially leading to antimicrobial or anti-inflammatory effects.
The compound has been assigned safety classifications indicating potential hazards; appropriate handling measures should be taken during laboratory use.
3-Ethyl-1-(4-hydroxycyclohexyl)urea has diverse applications across several fields:
Urea derivatives have transitioned from metabolic byproducts to privileged scaffolds in drug design, valued for their distinctive hydrogen-bonding capabilities and structural adaptability. The carbonyl oxygen and two nitrogen atoms of the urea moiety form extensive hydrogen-bond networks with biological targets, enabling high-affinity interactions critical for protein-ligand recognition. Early urea-based drugs like Tolbutamide (1956) demonstrated the scaffold’s therapeutic utility in diabetes management, while later innovations exploited urea’s bidentate hydrogen-bonding to enhance kinase inhibition, as seen in Sorafenib’s (2005) binding to vascular endothelial growth factor receptors [4].
The development of 3-Ethyl-1-(4-hydroxycyclohexyl)urea exemplifies strategic scaffold refinement. By incorporating a trans-4-hydroxycyclohexyl group, chemists addressed limitations of earlier arylureas, such as metabolic instability and limited solubility. The cyclohexyl ring’s aliphatic character reduces oxidative metabolism, while the hydroxyl group introduces a polar contact point, improving water solubility without compromising membrane permeability. This evolution reflects a broader trend where saturated carbocycles replace aromatic rings to fine-tune drug-like properties [5]. Urea fusion synthesis—a solvent-free method involving amine-urea condensation at 130–150°C—further enabled scalable production of such derivatives, achieving 75–80% yields in large-scale reactors [5].
The trans-4-hydroxycyclohexyl motif confers precise three-dimensional topology essential for target engagement. Its equatorial hydroxyl group stabilizes bioactive conformations through intramolecular hydrogen bonding or direct interactions with proteins. In mitofusin activators, the trans-cyclohexanol stereoisomer exhibited 50-fold higher activity than its cis counterpart due to optimal positioning of hydrogen-bond donors/acceptors that mimic mitochondrial fusion peptides [3]. Similarly, peroxisome proliferator-activated receptor gamma (PPARγ) modulators like SP-C01 incorporate this motif to engage helix 12 of the ligand-binding domain, reducing lipid accumulation and inflammation without inducing weight gain—a therapeutic advantage over classical thiazolidinediones [5].
Table 1: Impact of 4-Hydroxycyclohexyl Motif on Pharmacokinetic Properties
Compound | logP | Solubility (µg/mL) | Plasma t₁/₂ (h) | Vdss (L/kg) |
---|---|---|---|---|
UNC1062 (No OH group) | 4.2 | <5 | 2.3 | 0.43 |
UNC2025 (trans-OH group) | 3.8 | 120 | 1.64 | 0.6 |
The motif’s conformational rigidity also enhances selectivity. Protein kinase inhibitors like UNC2025 leverage the chair conformation of trans-4-hydroxycyclohexyl to occupy hydrophobic pockets in Mer tyrosine kinase while avoiding hERG channel interactions—a common liability with flexible alkyl chains. This selectivity arises from the ring’s inability to adopt planar geometries required for off-target binding [2].
3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4 / 1241675-79-5) serves as a versatile intermediate in kinase and nuclear receptor drug discovery. Its canonical SMILES CCNC(=O)N[C@@H]1CCC@@HCC1 specifies the critical trans-R,R stereochemistry, confirmed via X-ray crystallography to position the ethyl group and hydroxyl in equatorial orientations for optimal target engagement [1] [5]. This stereochemical precision enables mimicry of key amino acids: the urea carbonyl replicates Val372 of mitofusin-2, while the hydroxyl group substitutes for His380’s imidazole side chain in hydrogen-bond networks [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: